GSK343 is a synthetic, selective, and potent inhibitor of the histone methyltransferase enhancer of zeste homolog 2 (EZH2) [ [], [] ]. It belongs to the class of S-adenosyl-L-methionine (SAM)-competitive inhibitors, meaning it competes with the SAM cofactor for binding to EZH2 [ [], [] ]. GSK343 plays a significant role in scientific research, particularly in understanding epigenetic regulation and exploring its potential in various disease models [ [], [], [], [], [] ].
GSK343 is a selective inhibitor of the enzyme Enhancer of Zeste Homolog 2, which is part of the Polycomb Repressive Complex 2. This compound has garnered attention in cancer research due to its role in epigenetic regulation, particularly in the methylation of histone proteins. GSK343 is primarily used as a tool compound to study the biological functions of EZH2 and its implications in various malignancies, including lymphoma and solid tumors.
GSK343 was developed by GlaxoSmithKline and is classified as a small molecule inhibitor. It is often utilized in laboratory settings to investigate the effects of EZH2 inhibition on cancer cell proliferation and differentiation.
GSK343 falls under the category of epigenetic modifiers and specifically targets histone methyltransferases. Its mechanism involves competitive inhibition of S-adenosyl methionine binding to EZH2, disrupting its methyltransferase activity.
The synthesis of GSK343 involves several key steps, typically starting from readily available chemical precursors. The compound can be synthesized through a multi-step process that includes:
Technical details regarding specific reagents, solvents, and conditions (such as temperature and time) used in the synthesis can be found in detailed chemical literature or patent filings related to GSK343.
GSK343's molecular structure can be described as follows:
Data regarding its structural properties can be obtained from crystallographic studies or computational modeling approaches that elucidate its binding interactions with EZH2.
GSK343 primarily participates in biochemical reactions involving:
Technical details regarding these reactions include kinetic parameters such as IC50 values and reaction conditions that can be explored through biochemical assays.
The mechanism by which GSK343 exerts its effects involves:
Data supporting these mechanisms are derived from various studies that utilize assays like Western blotting and RNA sequencing to analyze gene expression changes following GSK343 treatment.
Relevant data on these properties can be found in material safety data sheets (MSDS) and chemical databases.
GSK343 has several scientific applications:
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1